
3-Methoxy-4-(trifluoromethyl)benzaldehyde
Vue d'ensemble
Description
3-Methoxy-4-(trifluoromethyl)benzaldehyde is a chemical compound with the CAS number 945003-38-3 . It has a molecular weight of 204.15 . This compound is solid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a methoxy group (-OCH3), a trifluoromethyl group (-CF3), and an aldehyde group (-CHO) .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, similar compounds have been used as reagents in the synthesis of various substances. For example, 3-(Trifluoromethyl)benzaldehyde has been used in the synthesis of 2,3-di- and 2,2,3-trisubstituted-3-methoxycarbonyl-γ-butyrolactones, which are potent antitumor agents .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 204.15 .Applications De Recherche Scientifique
Oxidation Mechanism and Kinetic Studies
Research on the oxidation of methoxy benzaldehydes, including 3-Methoxy derivatives, by benzimidazolium fluorochromate (BIFC) in aqueous acetic acid medium reveals insights into their reaction mechanisms and kinetic behavior. These studies indicate that methoxy-substituted benzaldehydes are oxidized to the corresponding carboxylic acids, with the reaction being first order with respect to the oxidant, substrate, and hydrogen ions. This work has implications for understanding the reactivity and potential applications of methoxy benzaldehydes in synthetic chemistry (Malik, Asghar, & Mansoor, 2016).
Spectroscopic and Structural Analysis
Another study focuses on the synthesis and characterization of a compound involving 3-Methoxy-4-(trifluoromethyl)benzaldehyde, highlighting the use of spectroscopic techniques like MS, IR, NMR, and UV-visible spectroscopy for structural determination. Such research underscores the compound's utility in the field of crystallography and material science, providing foundational information for further applications in these areas (Özay, Yıldız, Ünver, & Durlu, 2013).
Comparative Molecular and Vibrational Studies
Comparative analysis of molecular structures and vibrational spectral studies of methoxy benzaldehydes, including 3-Methoxy derivatives, has been carried out to explore their physical and chemical properties. Such studies are crucial for applications in manufacturing dyes, perfumes, flavorings, and potentially in health and agriculture industries. The research also delves into quantum mechanical calculations to understand the compounds' geometrical parameters, energies, vibrational wave numbers, and thermodynamic constants, which are essential for their applications in various fields (Yadav, Sharma, & Kumar, 2018).
Synthesis for Non-linear Optical Applications
Vanillin, a similar methoxy benzaldehyde, has been studied for its potential in second harmonic generation, an aspect of non-linear optics. This research highlights the synthesis and growth of vanillin crystals to explore their opto-electrical applications, particularly in the ultra-violet and near-infrared wavelength regions. Such studies open up new avenues for using methoxy benzaldehydes in advanced optical technologies (Singh, Singh, Singh, & Singh, 2001).
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds have been used in the synthesis of various pharmaceutical intermediates , suggesting that it may interact with a variety of biological targets.
Mode of Action
As a benzaldehyde derivative, it may participate in various chemical reactions such as aldol reactions . These reactions could potentially alter the function of its biological targets.
Propriétés
IUPAC Name |
3-methoxy-4-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c1-14-8-4-6(5-13)2-3-7(8)9(10,11)12/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIRCMFYUQKUYJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

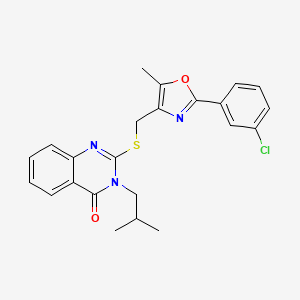
![1-(4-ethylphenyl)-4-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2794911.png)
![2-methyl-N-((2-morpholinopyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2794912.png)

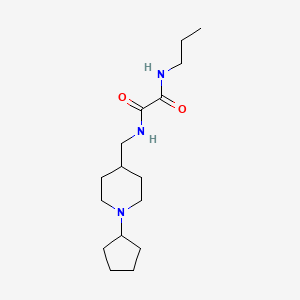
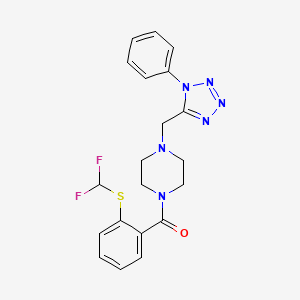

![[2-(4-Ethoxy-phenylamino)-thiazol-4-yl]-acetic acid](/img/structure/B2794921.png)
![2-(4-methylbenzamido)-N-(pyridin-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2794922.png)
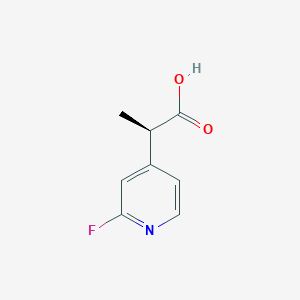
![N-(2,6-diethylphenyl)-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-2-pyrrolidinecarboxamide](/img/structure/B2794924.png)

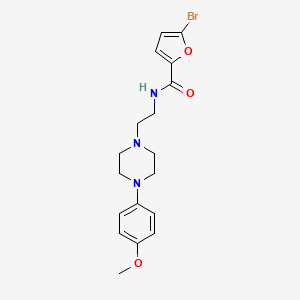
![1-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2794931.png)